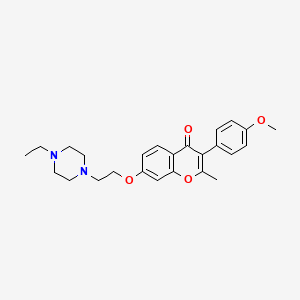
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, a synthetic organic compound, belongs to the class of chromen-2-one derivatives. Its structure features a chromen core with a fused benzene and pyrone ring, and it is recognized for its potential pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₄N₂O₃, highlighting its complex structure that contributes to its biological activity. The presence of functional groups such as the 4-methoxyphenyl group and the 4-ethylpiperazine moiety plays a crucial role in its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated selectivity against Gram-positive bacteria, particularly showing:
- Antistaphylococcal Activity : Minimum Inhibitory Concentration (MIC) values range from 15.625 to 62.5 μM.
- Antienterococcal Activity : MIC values between 62.5 and 125 μM.
The mechanism of action involves the inhibition of protein synthesis pathways, nucleic acid production, and peptidoglycan synthesis, leading to bactericidal effects .
Anticancer Activity
The compound's anticancer potential has been explored in various studies, where it has shown promise against multiple cancer cell lines. Specific findings include:
- Cell Line Sensitivity : The compound has been tested on several cancer cell lines, exhibiting varying degrees of cytotoxicity.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and disruption of mitochondrial function.
Case Studies
Several studies have focused on the efficacy of this compound against microbial infections and cancer cell proliferation. Below are key highlights from notable case studies:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has revealed that:
- Variations in the piperazine substituent can lead to differing activity profiles.
- The presence of specific functional groups significantly enhances antimicrobial and anticancer activities.
特性
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-4-26-11-13-27(14-12-26)15-16-30-21-9-10-22-23(17-21)31-18(2)24(25(22)28)19-5-7-20(29-3)8-6-19/h5-10,17H,4,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDTZIBAIUIMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













